A Technical Guide to 1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene: A Privileged Ligand in Asymmetric Catalysis
A Technical Guide to 1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene: A Privileged Ligand in Asymmetric Catalysis
CAS Number: 136705-65-2 Molecular Formula: C₂₆H₄₄P₂
Affiliation: Google AI
Abstract
This in-depth technical guide provides a comprehensive overview of 1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene, commonly known as (R,R)-i-Pr-DUPHOS, a cornerstone chiral phosphine ligand in the field of asymmetric catalysis. Developed as part of the DuPhos family of ligands, its unique structural features impart exceptional levels of enantioselectivity and catalytic activity in a variety of chemical transformations, most notably in the asymmetric hydrogenation of prochiral olefins. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, physicochemical properties, mechanism of action, and key applications, supported by experimental protocols and data. The guide aims to serve as a practical resource for the effective utilization of this powerful catalytic tool in the synthesis of enantiomerically pure compounds.
Introduction: The Advent of a Privileged Ligand
The synthesis of single-enantiomer compounds is a critical challenge in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. Asymmetric catalysis has emerged as the most elegant and efficient methodology to achieve this, and the design of effective chiral ligands is central to its success.
1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene, a member of the DuPhos family of ligands developed by M. J. Burk at DuPont, represents a landmark achievement in this field.[1] These C₂-symmetric bisphosphine ligands, featuring phospholane rings on a benzene backbone, have revolutionized asymmetric hydrogenation and other catalytic processes. The isopropyl substituents on the phospholane rings of the title compound create a highly effective chiral environment around the metal center, leading to exceptional levels of stereocontrol in catalytic reactions.[2] This guide will delve into the technical intricacies of this remarkable ligand, providing the necessary knowledge for its successful application in the laboratory.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a ligand is paramount for its effective handling and application in catalysis.
| Property | Value | Reference |
| CAS Number | 136705-65-2 | [3] |
| Molecular Formula | C₂₆H₄₄P₂ | [3] |
| Molecular Weight | 418.58 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents (e.g., THF, toluene, dichloromethane). Insoluble in water. | [4] |
| Storage | Store at room temperature under an inert atmosphere. Keep away from oxidizing agents. | [4] |
Synthesis of 1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene
The synthesis of DuPhos ligands, including the isopropyl variant, is a multi-step process that relies on the use of a chiral starting material to install the desired stereochemistry. The general and widely adopted strategy commences with a readily available chiral diol.
General Synthetic Strategy
The synthesis of chiral phospholanes like (R,R)-i-Pr-DUPHOS typically involves the following key transformations:[5][6]
-
Activation of a Chiral Diol: The synthesis begins with a C₂-symmetric chiral diol, which is converted to a derivative with good leaving groups, such as a ditosylate or dimesylate. This activation step is crucial for the subsequent nucleophilic substitution.
-
Nucleophilic Phosphination: The activated diol is then reacted with a primary phosphine, typically in the presence of a strong base, to form the phospholane rings.
-
Introduction of the Benzene Backbone: The resulting chiral bis(phospholane) is then coupled with 1,2-dibromobenzene in the presence of a suitable catalyst to afford the final DuPhos ligand.
Caption: General synthetic workflow for DuPhos ligands.
Illustrative Experimental Protocol
While a specific detailed protocol for the title compound is often found within proprietary industrial processes, the following represents a generalized procedure based on established methodologies for similar phospholane ligands.[7]
Step 1: Synthesis of (2R,5R)-2,5-Hexanediol Ditosylate
-
To a solution of (2R,5R)-2,5-hexanediol in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (2.2 equivalents).
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with cold water and extract the product with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization.
Step 2: Synthesis of 1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane
-
To a solution of 1,2-bis(phosphino)ethane in THF, add n-butyllithium (2.2 equivalents) at -78 °C to generate the corresponding dianion.
-
Slowly add a solution of the (2R,5R)-2,5-hexanediol ditosylate in THF to the phosphide solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the resulting bis(phospholane) by column chromatography on silica gel.
Step 3: Synthesis of 1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene
-
In a flame-dried Schlenk flask, combine the chiral bis(phospholane) from Step 2, 1,2-dibromobenzene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., NaOt-Bu) in an anhydrous, deoxygenated solvent such as toluene.
-
Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C until the starting materials are consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to afford 1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene as a solid.
Spectroscopic Characterization
Accurate characterization of the ligand is essential for quality control and for understanding its behavior in catalytic systems.
-
³¹P NMR: The ³¹P NMR spectrum is the most informative technique for characterizing phosphine ligands. For 1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene, a single resonance is expected in the proton-decoupled spectrum due to the C₂-symmetry of the molecule. The chemical shift is typically in the range of +10 to +30 ppm (relative to 85% H₃PO₄), which is characteristic of trialkylphosphines.[8][9]
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the isopropyl groups (doublets and a multiplet), the phospholane ring protons (multiplets), and the aromatic protons of the benzene backbone (multiplets).[1][10]
-
¹³C NMR: The ¹³C NMR spectrum will provide signals for all the unique carbon atoms in the molecule, further confirming its structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the ligand.
Mechanism of Action in Asymmetric Hydrogenation
The exceptional performance of (R,R)-i-Pr-DUPHOS in asymmetric hydrogenation, particularly with rhodium catalysts, is a result of the well-defined and rigid chiral environment it creates around the metal center. A computational study on the [Rh(DuPHOS)]⁺-catalyzed hydrogenation of prochiral enamides has provided significant insights into the catalytic cycle and the origin of enantioselectivity.[11]
The catalytic cycle is generally believed to proceed through the following key steps:
-
Substrate Coordination: The prochiral enamide coordinates to the rhodium center, forming a catalyst-substrate complex. The C₂-symmetry of the DuPhos ligand leads to the formation of two diastereomeric complexes (major and minor).
-
Oxidative Addition of H₂: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) species. This step is often considered the turnover-limiting step of the catalytic cycle.[11]
-
Migratory Insertion: One of the hydride ligands migrates to one of the carbon atoms of the coordinated double bond, forming a rhodium-alkyl intermediate. This step determines the stereochemistry of the final product.
-
Reductive Elimination: The second hydride ligand transfers to the other carbon atom, leading to the reductive elimination of the hydrogenated product and regeneration of the active rhodium(I) catalyst.
Caption: Simplified catalytic cycle for Rh-DuPhos catalyzed enamide hydrogenation.
A key finding from mechanistic studies is the "anti-lock-and-key" behavior, where the minor, less stable diastereomeric catalyst-substrate complex is significantly more reactive and leads to the major enantiomer of the product.[11] The steric bulk of the isopropyl groups on the DuPhos ligand plays a crucial role in directing the substrate binding and the subsequent hydride transfers, thereby controlling the enantioselectivity.
Applications in Asymmetric Catalysis
(R,R)-i-Pr-DUPHOS has demonstrated exceptional performance in a range of asymmetric catalytic reactions. Its primary application lies in the hydrogenation of various prochiral olefins, leading to the synthesis of valuable chiral building blocks.
Asymmetric Hydrogenation of Enamides for the Synthesis of α-Amino Acids
The enantioselective hydrogenation of α-enamides is a cornerstone application of (R,R)-i-Pr-DUPHOS, providing a direct and highly efficient route to chiral α-amino acids, which are fundamental components of peptides, proteins, and numerous pharmaceutical agents.[12][13][14]
| Substrate (Enamide) | Catalyst System | Product (Amino Acid Derivative) | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄ | Methyl (R)-N-acetylphenylalaninate | >95 | >99 | [15] |
| (Z)-N-Acetyl-α-phenyl-β-enamide | [Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄ | (R)-N-Acetyl-β-phenylalanine | >95 | >98 | [15] |
| Various α-enamide esters and acids | [Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄ | Corresponding chiral amino acid derivatives | High | >95 | [2] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
In a glovebox, a pressure vessel is charged with [Rh((R,R)-i-Pr-DUPHOS)(COD)]BF₄ (0.01 mol%) and the substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol).
-
Deoxygenated methanol (5 mL) is added, and the vessel is sealed.
-
The vessel is removed from the glovebox, connected to a hydrogen line, and purged with hydrogen gas (3 cycles).
-
The reaction is pressurized with hydrogen (e.g., 60 psi) and stirred at room temperature for the specified time (typically 1-12 hours).
-
Upon completion, the pressure is released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral product.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Asymmetric Hydrogenation of Other Prochiral Olefins
Beyond enamides, (R,R)-i-Pr-DUPHOS has been successfully employed in the asymmetric hydrogenation of a variety of other functionalized olefins, including:
-
Itaconic Acid Derivatives: Providing access to chiral succinates.
-
Enol Esters: Leading to the formation of chiral alcohols.
-
Unsaturated Ketones and Esters: Yielding chiral ketones and esters.
The high activity and selectivity of the Rh-(R,R)-i-Pr-DUPHOS system make it a versatile tool for the synthesis of a wide array of chiral molecules.
Safety and Handling
As with all organophosphorus compounds, appropriate safety precautions must be taken when handling 1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood or glovebox. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]
-
Air and Moisture Sensitivity: While more stable than some other phosphine ligands, it is recommended to store and handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual oxidation.
-
Toxicity: The toxicological properties have not been extensively studied. Treat as a potentially hazardous substance.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene, or (R,R)-i-Pr-DUPHOS, has firmly established itself as a "privileged ligand" in the field of asymmetric catalysis. Its robust C₂-symmetric design, featuring sterically demanding isopropyl groups, provides a highly effective chiral environment for a range of metal-catalyzed transformations. The exceptional enantioselectivities and high catalytic activities achieved, particularly in the asymmetric hydrogenation of enamides, have made it an indispensable tool for the synthesis of chiral amino acids and other valuable enantiopure compounds. This technical guide has provided a comprehensive overview of its synthesis, properties, mechanism, and applications, with the aim of empowering researchers and scientists to effectively harness the capabilities of this powerful catalytic ligand in their pursuit of innovative chemical synthesis.
References
-
Electronic Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]
- Gallego, D., et al. (2014). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 111(27), 9779-9784.
- Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 123(41), 10125-10137.
-
31 Phosphorus NMR. University of Wisconsin-Madison. Retrieved from [Link]
-
Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. RSC Discovery. Retrieved from [Link]
- Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry, 16(3), 384-392.
-
NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Asymmetric Synthesis of Alpha Amino Phosphonic Acids. Grantome. Retrieved from [Link]
-
1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene. PubChem. Retrieved from [Link]
- Asymmetric synthesis of phosphorus analogues of dicarboxylic α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6.
- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols.
-
Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. ChemRxiv. Retrieved from [Link]
- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Journal of the American Chemical Society, 133(49), 19806-19809.
- Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(10), 4567-4576.
-
PREPARATION OF ENANTIOMERICALLY PURE (R,R)-BozPHOS. Organic Syntheses. Retrieved from [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Nanalysis. Retrieved from [Link]
-
1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Retrieved from [Link]
- Synthesis and characterization of {[(COD)Rh(bis-(2R,3R)-2,5-diethylphospholanobenzene)]+BARF−} for use in homogeneous catalysis. Inorganica Chimica Acta, 327(1), 226-231.
- Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5796.
- Asymmetric hydrogenation of , -unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Journal of the American Chemical Society, 125(17), 5139-5151.
- Synthesis and Characterization of N-Methylporphyrins, Heteroporphyrins, Carbaporphyrins, and Related Systems. The Journal of Organic Chemistry, 85(21), 13564-13580.
- Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. Polymers, 13(1), 118.
- METHOD FOR PREPARING POLY-p-DIISOPROPYLBENZENE. Google Patents.
Sources
- 1. rsc.org [rsc.org]
- 2. DuPhos and BPE Ligands [sigmaaldrich.com]
- 3. 1,2-Bis[(2R,5R)-2,5-diisopropylphospholan-1-yl]benzene | C26H44P2 | CID 11327562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Bis[(2R,5R)-2,5-diisopropyl-1-phospholanyl]benzene, 97+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. | Semantic Scholar [semanticscholar.org]
- 6. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. rsc.org [rsc.org]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. fluorochem.co.uk [fluorochem.co.uk]
